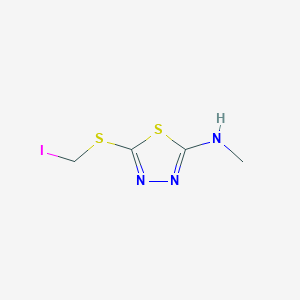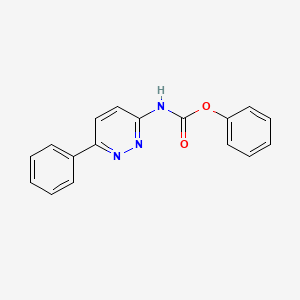
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing sulfur, nitrogen, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of N-methyl-1,3,4-thiadiazol-2-amine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to form corresponding thiols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and amines.
Scientific Research Applications
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological processes involving sulfur and nitrogen atoms.
Mechanism of Action
The mechanism of action of 5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pathways involved include oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- 5-(bromomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- 5-(methylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
Uniqueness
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a radiolabeling agent for imaging studies.
Properties
Molecular Formula |
C4H6IN3S2 |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H6IN3S2/c1-6-3-7-8-4(10-3)9-2-5/h2H2,1H3,(H,6,7) |
InChI Key |
XIAKICHQSJOHRT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)SCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)
![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)


![3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol](/img/structure/B13875528.png)

![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate](/img/structure/B13875551.png)

![(6S)-6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one](/img/structure/B13875573.png)



